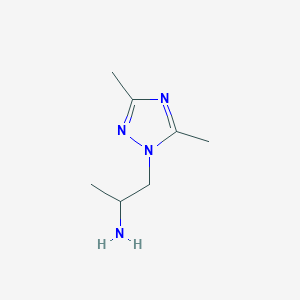

1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The compound features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms, and a propylamine group attached to the triazole ring.

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propylamine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and pressure can be optimized to enhance the reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace the existing substituents. Reagents like alkyl halides or amines can be used for this purpose.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), chromium(VI) compounds.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, amines.

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicine: The compound and its derivatives have shown potential as antifungal, antibacterial, and anticancer agents. They can inhibit the growth of various pathogens and cancer cells.

Agriculture: Triazole derivatives are used as fungicides to protect crops from fungal infections. They can also act as plant growth regulators.

Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which 1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine exerts its effects depends on its specific application. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer applications, it may interfere with DNA synthesis or cell division.

Molecular Targets and Pathways Involved:

Antifungal: Inhibition of ergosterol synthesis.

Anticancer: Interference with DNA synthesis or cell division.

Comparación Con Compuestos Similares

Triadimefon

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C7H14N4. The structure features a triazole ring, which is known for its diverse biological activities. The specific arrangement of substituents on the triazole moiety significantly influences the compound's properties.

| Property | Value |

|---|---|

| Molecular Weight | 154.21 g/mol |

| CAS Number | 1060817-15-3 |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds show potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting that modifications to the triazole structure can enhance antibacterial potency .

Antifungal Properties

Triazole derivatives are also recognized for their antifungal activity. For instance, studies have shown that triazole-containing compounds can inhibit the growth of fungi such as Candida albicans. The mechanism typically involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression . These findings highlight the potential for developing novel anticancer therapies based on triazole structures.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives function as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival.

- Cell Membrane Disruption : By interfering with membrane integrity and function, these compounds can lead to cell death in susceptible organisms.

- Apoptosis Induction : In cancer cells, triazoles may trigger programmed cell death through intrinsic and extrinsic pathways.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and fluconazole .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, with associated increases in apoptotic markers .

Propiedades

IUPAC Name |

1-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-5(8)4-11-7(3)9-6(2)10-11/h5H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQMJGSVXHAWKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.